molecular formula C15H13N5O3 B13880983 3-methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

3-methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B13880983
M. Wt: 311.30 g/mol
InChI Key: DITKEFZOOAMKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide is a heterocyclic compound that features a pyrazole and pyrimidine ring system. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling with a benzamide moiety. Common synthetic routes include:

    Cyclocondensation Reactions: This involves the reaction of hydrazine derivatives with diketones or ketoesters to form the pyrazole ring.

    Nucleophilic Addition-Elimination Reactions: These reactions are used to introduce the pyrimidine ring by reacting appropriate precursors under controlled conditions.

    Coupling Reactions: The final step involves coupling the pyrazole-pyrimidine intermediate with a benzamide derivative under conditions that promote amide bond formation.

Chemical Reactions Analysis

3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has been explored for various scientific research applications:

    Chemistry: It serves as a scaffold for the synthesis of other heterocyclic compounds with potential biological activities.

    Biology: The compound has been studied for its interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Research has focused on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can be compared with other pyrazole and pyrimidine derivatives:

The uniqueness of 3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide lies in its combined pyrazole-pyrimidine structure, which provides a versatile platform for further chemical modifications and biological evaluations.

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

311.30 g/mol

IUPAC Name

3-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H13N5O3/c1-23-11-5-2-4-10(8-11)13(21)18-12-9-16-15(19-14(12)22)20-7-3-6-17-20/h2-9H,1H3,(H,18,21)(H,16,19,22)

InChI Key

DITKEFZOOAMKQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CN=C(NC2=O)N3C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.